1,2-Benzenediamine, N,N'-diphenyl-

Descripción

BenchChem offers high-quality 1,2-Benzenediamine, N,N'-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzenediamine, N,N'-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

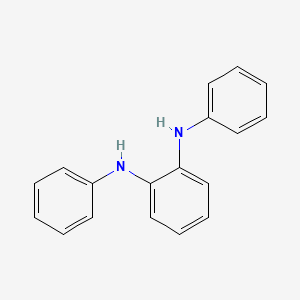

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-N,2-N-diphenylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20-16-11-5-2-6-12-16/h1-14,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZCBZJTANSNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436786 | |

| Record name | 1,2-Benzenediamine, N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28394-83-4 | |

| Record name | 1,2-Benzenediamine, N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Substituted 1,2 Benzenediamines in Contemporary Chemistry

Substituted 1,2-benzenediamines, also known as ortho-phenylenediamines, are a class of organic compounds that feature two amino groups attached to adjacent carbon atoms of a benzene (B151609) ring. These compounds are versatile building blocks in organic synthesis. For instance, o-phenylenediamine (B120857) itself is a precursor for the synthesis of benzimidazoles, which are important herbicides, and benzotriazole, a corrosion inhibitor. wikipedia.org The reactivity of the amino groups allows for a wide range of chemical transformations, leading to the formation of various heterocyclic compounds.

The introduction of substituents on the nitrogen atoms or the benzene ring of the 1,2-benzenediamine core significantly influences the compound's physical and chemical properties. These modifications can alter steric hindrance, electronic effects, and solubility, thereby fine-tuning the reactivity and potential applications of the resulting derivatives.

The Pivotal Role of N Arylated Ortho Phenylenediamines

Among the substituted 1,2-benzenediamines, N-arylated derivatives, where one or both amino hydrogens are replaced by an aryl group, have garnered considerable attention. N,N'-diphenyl-1,2-benzenediamine is a prime example of this subclass. The presence of the phenyl groups imparts specific characteristics to the molecule, influencing its conformational flexibility and electronic properties.

In organic synthesis , N-arylated ortho-phenylenediamines serve as valuable precursors for the synthesis of more complex molecules. They can undergo condensation reactions with various electrophiles to form heterocyclic systems. For example, the reaction of N,N'-diphenyl-1,4-phenylenediamine with 4-fluoronitrobenzene is a key step in the synthesis of novel aromatic polyamides. ntu.edu.tw These polymers exhibit high thermal stability and good mechanical properties, making them suitable for high-performance applications. ntu.edu.tw

In coordination chemistry , N-arylated ortho-phenylenediamines act as ligands, binding to metal ions to form coordination complexes. The nitrogen atoms of the diamine can donate their lone pair of electrons to a metal center, forming stable chelate rings. The steric and electronic properties of the N-aryl substituents play a crucial role in determining the geometry and reactivity of the resulting metal complexes. These complexes are investigated for their potential applications in catalysis, materials science, and as models for biological systems.

A Look at the Past and Future of N,n Diphenyl 1,2 Benzenediamine

Direct N-Arylation Approaches

Direct N-arylation stands as the most efficient route for the formation of the carbon-nitrogen bonds required in N,N'-diphenyl-1,2-benzenediamine. This is typically accomplished by the cross-coupling of 1,2-benzenediamine (also known as o-phenylenediamine) with an aryl halide, most commonly iodobenzene (B50100) or bromobenzene, in the presence of a metal catalyst.

Palladium-Catalyzed Coupling Reactions: Buchwald–Hartwig Amination Protocols

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for constructing C-N bonds. researchgate.net The reaction involves the coupling of an amine with an aryl halide or triflate and has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. researchgate.net The synthesis of N,N'-diphenyl-1,2-benzenediamine via a double Buchwald-Hartwig amination presents a key synthetic challenge: achieving efficient and selective diarylation.

The success of the Buchwald-Hartwig double amination of 1,2-benzenediamine is highly dependent on the careful selection and optimization of the catalytic system. The choice of the palladium precursor and, crucially, the phosphine (B1218219) ligand, dictates the efficiency and outcome of the reaction.

Palladium Precursors: Common palladium sources for these reactions include palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂). nih.gov These precursors generate the active Pd(0) species in situ, which initiates the catalytic cycle.

Phosphine Ligands: The nature of the phosphine ligand is critical for stabilizing the palladium catalyst, promoting the key steps of oxidative addition and reductive elimination, and preventing side reactions. For the sterically demanding double arylation of 1,2-benzenediamine, bulky and electron-rich phosphine ligands are generally favored.

Bulky Monodentate Ligands: Ligands such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, tBuXPhos) have proven effective in numerous C-N coupling reactions. rsc.org Their steric bulk facilitates the reductive elimination step, which forms the desired C-N bond, and can help to prevent catalyst deactivation.

Bidentate Ligands: Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) are also employed. researchgate.net These ligands can form stable chelate complexes with the palladium center, which can influence reactivity and selectivity. Research has shown that Xantphos can be a particularly promising ligand for Buchwald-Hartwig amination reactions. researchgate.net

A study on the microwave-assisted, palladium-catalyzed double C-N arylation of benzene-1,2-diamine with 3,4,5-triiodoanisole highlighted the effectiveness of a specific catalytic system. The optimal conditions involved the use of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand. researchgate.net

Table 1: Optimization of Catalytic System for a Model Buchwald-Hartwig Double Amination

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 120 (Microwave) | 81 | researchgate.net |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | High | nih.gov |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 110 | Good | nih.gov |

Note: The data in Table 1 is based on a closely related double arylation reaction and general Buchwald-Hartwig optimization studies, as specific optimization tables for N,N'-diphenyl-1,2-benzenediamine were not available in the searched literature.

Fine-tuning the reaction conditions is paramount to maximize the yield of N,N'-diphenyl-1,2-benzenediamine and minimize the formation of mono-arylated and other side products.

Base Selection: A variety of bases can be used, with the choice significantly impacting the reaction rate and yield. Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄). rsc.orgmit.edu For the double arylation, a strong base like NaOt-Bu or Cs₂CO₃ is often necessary to drive the reaction to completion.

Solvent Effects: The choice of solvent is also crucial. Aprotic, non-polar, or weakly polar solvents such as toluene, xylene, and 1,4-dioxane (B91453) are commonly used. mit.edu These solvents are generally effective at solubilizing the reactants and the catalytic species without interfering with the reaction.

Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures, typically ranging from 80 to 120 °C, to ensure a reasonable reaction rate. nih.gov The use of microwave irradiation has been shown to significantly reduce reaction times and in some cases improve yields. researchgate.net

Copper-Catalyzed N-Arylation Attempts and Challenges

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, represents an older but still relevant alternative to palladium-catalyzed methods. These reactions are attractive due to the lower cost and higher abundance of copper compared to palladium. However, they often require harsher reaction conditions, such as higher temperatures. researchgate.net

The precise mechanism of copper-catalyzed N-arylation is complex and can vary depending on the specific reaction conditions, ligands, and substrates. A generally accepted pathway involves the formation of a copper(I) amide species. This species is believed to undergo oxidative addition with the aryl halide to form a copper(III) intermediate. Subsequent reductive elimination then yields the desired N-arylated product and regenerates the copper(I) catalyst. nih.gov The use of chelating diamine ligands has been shown to be important in controlling the concentration and reactivity of the active catalytic species. nih.gov

A significant challenge in the synthesis of N,N'-diphenyl-1,2-benzenediamine using copper catalysis is controlling the selectivity to achieve the desired double substitution. Several issues can arise:

Formation of Mono-arylated Product: It can be difficult to drive the reaction to completion, often resulting in significant amounts of the mono-N-arylated product, N-phenyl-1,2-benzenediamine. Separating this byproduct from the desired product can be challenging.

Formation of N,N-diarylated Product: In some cases, over-arylation can occur, leading to the formation of N,N-diarylated products on one of the amino groups, although this is less common with primary amines.

Side Reactions: At the high temperatures often required for Ullmann-type reactions, side reactions such as the formation of benzimidazoles through cyclization can occur, particularly with o-phenylenediamine (B120857) as the substrate. This is a significant competing pathway that can reduce the yield of the desired acyclic diamine.

Research on the copper-catalyzed arylation of aminophenols has highlighted the difficulty in controlling selectivity between N- and O-arylation, and also noted the unavoidable formation of N,N-diarylated products in some cases. mit.edu While not directly on 1,2-benzenediamine, these findings underscore the inherent selectivity challenges in copper-catalyzed arylations of substrates with multiple reactive sites.

Multi-Step Synthetic Strategies from Precursor Molecules

The construction of N,N'-diphenyl-1,2-benzenediamine from its precursor, ortho-phenylenediamine (also known as 1,2-benzenediamine), is a process of double N-arylation. This transformation requires the sequential formation of two new C-N bonds, attaching a phenyl group to each nitrogen atom of the starting diamine. The success of this synthesis hinges on the strategic choice of catalytic systems and the ability to control the reaction to proceed in a stepwise manner, which facilitates the isolation of the mono-arylated intermediate.

Strategic Functionalization of ortho-Phenylenediamine Derivatives

The core of the synthetic approach lies in the strategic functionalization of the amino groups of ortho-phenylenediamine. Modern organic chemistry offers powerful tools for this purpose, primarily through transition-metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination stands as a versatile and widely used palladium-catalyzed reaction for the formation of C-N bonds. stenutz.eunih.govnist.govorganic-chemistry.org In this context, ortho-phenylenediamine is reacted with an aryl halide, such as iodobenzene or bromobenzene, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle generally involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. stenutz.eunist.gov The choice of ligand is critical for the efficiency of the reaction, with bulky electron-rich phosphines often employed to promote the desired coupling. nist.gov

An alternative, historically significant method is the Ullmann condensation , which employs a copper catalyst. sigmaaldrich.comorganic-chemistry.org This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and involves the coupling of an amine with an aryl halide using stoichiometric or catalytic amounts of copper. sigmaaldrich.comrsc.org The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. sigmaaldrich.comorganic-chemistry.org While effective, the harsh conditions of the traditional Ullmann reaction have led to the development of more modern protocols that use ligands to facilitate the coupling under milder conditions. organic-chemistry.org

For the synthesis of N,N'-diphenyl-1,2-benzenediamine, a double arylation is necessary. This can be achieved in a single step by using a sufficient excess of the aryl halide and appropriate reaction conditions, or in a two-step process where the mono-arylated intermediate is first isolated.

| Property | o-Phenylenediamine | Iodobenzene | Bromobenzene |

| IUPAC Name | benzene-1,2-diamine | iodobenzene | bromobenzene |

| CAS Number | 95-54-5 nih.govnist.gov | 591-50-4 | 108-86-1 stenutz.eu |

| Molar Mass | 108.14 g/mol contaminantdb.ca | 204.01 g/mol | 157.01 g/mol |

| Melting Point | 102-104 °C contaminantdb.ca | -31 °C | -31 °C |

| Boiling Point | 257 °C contaminantdb.ca | 188 °C | 156 °C |

Isolation and Characterization of Reaction Intermediates

A key feature of a multi-step synthesis is the ability to isolate and characterize the intermediates formed along the reaction pathway. In the double N-arylation of ortho-phenylenediamine, the primary intermediate is the mono-substituted product, N-phenyl-1,2-benzenediamine .

The formation of this intermediate is a logical consequence of the reaction sequence. The first N-arylation of the symmetric ortho-phenylenediamine molecule yields N-phenyl-1,2-benzenediamine. This intermediate then undergoes a second N-arylation to form the final product, N,N'-diphenyl-1,2-benzenediamine. By carefully controlling the stoichiometry of the reactants (e.g., using only one equivalent of the aryl halide) and the reaction time, the synthesis can be paused at the intermediate stage, allowing for its isolation and purification. This stepwise approach is analogous to documented syntheses of similar disubstituted phenylenediamines, where the isolation of the mono-substituted intermediate is a crucial part of the process.

The isolation of N-phenyl-1,2-benzenediamine is typically achieved using standard laboratory techniques such as column chromatography, which separates the mono-arylated product from the starting material, the di-arylated product, and other reaction byproducts.

Once isolated, the structure and purity of the intermediate are confirmed through various analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. For instance, in a related compound, 2-Nitro-N-phenylaniline, the ¹H NMR spectrum shows characteristic signals for the aromatic protons and the N-H proton. rsc.org Similarly, characterization of N-phenyl-1,2-benzenediamine would involve identifying the distinct signals for the protons on both phenyl rings and the remaining NH and NH2 protons. The melting point is another critical characteristic used to identify and assess the purity of the isolated intermediate.

| Intermediate/Product | IUPAC Name | CAS Number | Melting Point | Key Characterization Methods |

| N-phenyl-1,2-benzenediamine | 1-N-phenylbenzene-1,2-diamine | 534-85-0 stenutz.eu | 79 °C stenutz.eu | NMR Spectroscopy, Mass Spectrometry, Melting Point Analysis |

| N,N'-diphenyl-1,2-Benzenediamine | 1-N,2-N-diphenylbenzene-1,2-diamine | 28394-83-4 nih.gov | Not specified | NMR Spectroscopy, Mass Spectrometry, Elemental Analysis |

Ligand Design Principles and Coordination Modes

The effectiveness of a molecule to act as a ligand in forming stable metal complexes is governed by several inherent structural and electronic features. For N,N'-diphenyl-1,2-benzenediamine, its potential as a chelating agent is primarily dictated by the presence of two nitrogen donor atoms and the influence of the phenyl substituents.

Bidentate N-Donor Ligand Characteristics of N,N'-diphenyl-1,2-Benzenediamine

N,N'-diphenyl-1,2-benzenediamine is structurally analogous to o-phenylenediamine, a well-known bidentate ligand that coordinates to metal ions through its two nitrogen atoms. nih.gov The two nitrogen atoms on the adjacent positions of the benzene (B151609) ring allow the molecule to form a stable five-membered chelate ring upon coordination to a metal center. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands.

The geometry of the ligand, with the two nitrogen atoms held in close proximity by the rigid benzene backbone, pre-organizes the molecule for chelation. This pre-organization minimizes the entropic penalty associated with bringing two donor atoms into the correct orientation for binding, further favoring complex formation. The coordination of o-phenylenediamine as a bidentate ligand has been observed in various transition metal complexes, such as in diaquabis(o-phenylenediamine-κ²N,N′)nickel(II). nih.gov

Influence of Phenyl Substituents on Electronic and Steric Properties of the Ligand

The replacement of the amine hydrogens of o-phenylenediamine with phenyl groups in N,N'-diphenyl-1,2-benzenediamine introduces significant electronic and steric effects that modulate its coordination properties.

Steric Effects: The two bulky phenyl groups introduce considerable steric hindrance around the nitrogen donor atoms. This steric bulk can influence the coordination geometry of the resulting metal complexes, potentially forcing a distortion from ideal geometries. Furthermore, the steric clash between the phenyl groups can affect the stability of the complex and may limit the number of ligands that can coordinate to a single metal center. The steric hindrance can also play a crucial role in controlling the reactivity of the coordinated metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N,N'-diphenyl-1,2-benzenediamine can be approached through various synthetic methodologies, leading to the formation of complexes with different stoichiometries and oxidation states.

Formation of Complexes with Transition Metals

Transition metals, with their partially filled d-orbitals, are prime candidates for forming stable complexes with N,N'-diphenyl-1,2-benzenediamine. The synthesis typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent.

The formation of anionic complexes involves the deprotonation of the N-H groups of the diamine ligand to form an amido complex. While specific literature on the synthesis of anionic complexes of N,N'-diphenyl-1,2-benzenediamine is scarce, a plausible route can be inferred from the synthesis of related compounds. For instance, the synthesis of an anionic iron(II) amido complex has been achieved using N,N'-diphenylethylenediamine by deprotonation with a strong base like potassium hexamethyldisilazide (K(hmds)) followed by the addition of an iron(II) precursor. nih.gov A similar approach could be employed for N,N'-diphenyl-1,2-benzenediamine, where the reaction with a strong base would generate the dianionic ligand in situ, which would then coordinate to the metal center to form an anionic complex. The synthesis of diphenylamide rare-earth metal complexes also demonstrates the feasibility of forming complexes with deprotonated amine ligands. nih.gov

A general proposed reaction scheme is as follows: C₆H₄(NHPh)₂ + 2 Base → [C₆H₄(NPh)₂]²⁻ + 2 [H-Base]⁺ [C₆H₄(NPh)₂]²⁻ + MX₂ → M[C₆H₄(NPh)₂] + 2 X⁻

Note: M represents a transition metal and X represents a halide or other leaving group.

Copper Complexes: Copper(II) complexes with ligands derived from o-phenylenediamine have been synthesized and characterized. For example, neutral tetradentate N₂O₂ type complexes of Cu(II) have been prepared using a Schiff base formed from the condensation of o-phenylenediamine with acetoacetanilide. ias.ac.in The synthesis typically involves refluxing an ethanolic solution of the Schiff base with a copper(II) salt. ias.ac.in Given this, it is expected that N,N'-diphenyl-1,2-benzenediamine would react with copper(II) salts, such as copper(II) chloride or copper(II) nitrate, in a suitable solvent like ethanol (B145695) or methanol (B129727) to form copper(II) complexes. The steric bulk of the phenyl groups might favor the formation of a 1:1 metal-to-ligand ratio complex with a likely distorted tetrahedral or square planar geometry.

Iron Complexes: The coordination chemistry of iron with o-phenylenediamine has been explored, leading to the isolation of complexes with various ligand-to-metal ratios. rsc.org Iron(II) halide complexes with o-phenylenediamine have been prepared and characterized, with some involving chelated ligands. rsc.org More recently, the synthesis of an iron(II) ortho-phenylenediamine complex from an iron(III) halide solution has been reported as a cost-effective method. digitellinc.com The interaction of N,N'-diphenyl-p-phenylenediamine with iron oxide surfaces has also been investigated, indicating a redox interaction. acs.org It is plausible that N,N'-diphenyl-1,2-benzenediamine would form stable complexes with iron(II) and iron(III) salts. The synthesis would likely involve the reaction of an iron salt with the ligand under an inert atmosphere to prevent oxidation of the iron(II) center or unwanted side reactions. The resulting complexes could exhibit different coordination geometries depending on the stoichiometry and the oxidation state of the iron. Research on a related N,N'-bis(salicylidene)-1,2-phenylenediamine ligand has shown the formation of highly active iron(II) and iron(III) complexes. nih.gov

Spectroscopic Probing of Coordination Environments

A detailed analysis of the coordination environments of metal complexes of N,N'-diphenyl-1,2-benzenediamine through spectroscopic methods requires specific experimental data that is not currently available in the literature.

Advanced Vibrational Spectroscopy (e.g., Raman, IR) for Metal-Ligand Bonding Analysis

Specific IR and Raman spectroscopic data for metal complexes of N,N'-diphenyl-1,2-benzenediamine, which would be crucial for analyzing the metal-ligand bonding, have not been reported. Such data would allow for the identification of shifts in the N-H and C-N stretching frequencies upon coordination, providing insight into the strength of the metal-nitrogen bonds.

Electronic Absorption Spectroscopy for d-Orbital Splitting and Charge Transfer States

Similarly, electronic absorption (UV-Vis) spectra for complexes of this ligand are not available. This information is essential for determining the d-orbital splitting energies in transition metal complexes and for identifying any ligand-to-metal or metal-to-ligand charge transfer bands, which are critical for understanding the electronic structure of these potential compounds.

Structural Analysis of Coordination Compounds

Definitive structural information from X-ray crystallography is the gold standard for understanding the geometry and conformational properties of coordination compounds.

X-ray Crystallography of Metal-N,N'-diphenyl-1,2-benzenediamine Complexes

No crystal structures for metal complexes of N,N'-diphenyl-1,2-benzenediamine have been deposited in the primary crystallographic databases or published in the surveyed literature. Such structures would provide precise bond lengths, bond angles, and coordination geometries.

Conformational Analysis of Coordinated Ligand Geometries

Without crystallographic data, a detailed conformational analysis of how the N,N'-diphenyl-1,2-benzenediamine ligand adapts its geometry upon coordination to a metal center cannot be performed. This would involve examining the torsion angles within the ligand backbone and the orientation of the phenyl substituents.

Applications of N,n Diphenyl 1,2 Benzenediamine in Organic Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Heterocyclic Compounds

The presence of two nucleophilic nitrogen atoms in a 1,2-relationship on the benzene (B151609) ring makes N,N'-diphenyl-1,2-benzenediamine an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. These heterocycles are of significant interest due to their diverse applications in medicinal chemistry, materials science, and catalysis.

One of the most prominent applications of N,N'-diphenyl-1,2-benzenediamine is in the synthesis of N,N'-diphenylbenzimidazolium salts. These salts are precursors to N-heterocyclic carbenes (NHCs), a class of persistent carbenes that have revolutionized the field of organometallic chemistry and catalysis.

A facile and atom-economic route to synthesize 1,3-diphenyl-1H-benzo[d]imidazol-3-ium chloride involves a two-step process. In a key step, N,N'-diphenyl-1,2-benzenediamine is reacted with triethyl orthoformate. This is followed by an in-situ transformation involving alkoxy abstraction with trimethylsilyl (B98337) chloride (TMSCl), which facilitates the concomitant imidazole (B134444) ring closure to yield the desired benzimidazolium salt nih.gov. This method avoids the need for chromatographic work-up, making it an efficient synthetic strategy nih.gov.

The formation of the benzimidazole (B57391) ring from o-phenylenediamines and a one-carbon source, such as an aldehyde or formic acid, proceeds through a condensation reaction. The general mechanism involves the initial formation of a Schiff base by the reaction of one of the amino groups with the carbonyl carbon. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The final step is the elimination of a molecule of water to form the aromatic benzimidazole ring epa.gov.

In the case of the reaction with triethyl orthoformate, the process is believed to initiate with the formation of an aminal intermediate. The subsequent treatment with a Lewis acid like TMSCl facilitates the elimination of an alkoxy group, generating a stabilized carbocationic species. Intramolecular attack by the second nitrogen atom then leads to the cyclized product, the benzimidazolium salt nih.gov. The use of an acid catalyst is often crucial to protonate the carbonyl group, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine epa.gov.

The efficiency of the cyclization reaction to form benzimidazolium salts can be significantly influenced by the nature of the substituents on the N,N'-diaryl-1,2-phenylenediamine precursor. The electronic and steric properties of these substituents play a critical role.

Electron-donating groups on the phenyl rings attached to the nitrogen atoms can increase the nucleophilicity of the nitrogens, potentially accelerating the rate of the initial attack on the carbonyl carbon. Conversely, electron-withdrawing groups may decrease the nucleophilicity and hinder the reaction rate.

Steric hindrance is another important factor. Bulky substituents on the ortho positions of the N-phenyl groups can influence the conformation of the diamine and may affect the ease of cyclization. However, sterically demanding N-substituents are often desirable in the resulting NHC ligands to enhance the stability of the corresponding metal complexes and to influence the selectivity in catalytic reactions nih.gov. The synthesis of benzimidazolium salts with bulky N-aryl groups, such as mesityl or 2,6-diisopropylphenyl, has been successfully achieved, indicating that the cyclization can tolerate significant steric bulk nih.gov.

Table 1: Examples of N-Substituents in Benzimidazolium Salt Synthesis

| N-Substituent | Resulting Benzimidazolium Salt | Reference |

| Phenyl | 1,3-diphenyl-1H-benzo[d]imidazol-3-ium chloride | nih.gov |

| 2,4,6-trimethylphenyl (mesityl) | 1,3-bis(2,4,6-trimethylphenyl)-1H-benzo[d]imidazol-3-ium chloride | nih.gov |

| 2,6-diisopropylphenyl | 1,3-bis(2,6-diisopropylphenyl)-1H-benzo[d]imidazol-3-ium chloride | nih.gov |

| Pyridin-2-yl | 1,3-di(pyridin-2-yl)-1H-benzo[d]imidazol-3-ium chloride | nih.gov |

N,N'-diphenyl-1,2-Benzenediamine also serves as a valuable precursor for the synthesis of other important annulated heterocyclic systems, notably quinoxalines and phenazines.

Quinoxalines: Quinoxalines, or benzopyrazines, are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound nih.govuct.ac.za. For the synthesis of diphenyl-substituted quinoxalines, N,N'-diphenyl-1,2-benzenediamine can be reacted with a suitable 1,2-dicarbonyl compound like benzil. This reaction generally proceeds under acidic conditions or with the aid of a catalyst to afford 2,3-diphenylquinoxaline (B159395) derivatives. The reaction involves a double condensation between the amine groups of the diamine and the carbonyl groups of the dicarbonyl compound, followed by aromatization. One approach for the synthesis of 2,3-diphenylquinoxaline involves the dehydrogenation of N,N'-diphenyl-1,2-diaminobenzene using catalysts such as palladium or copper nih.gov.

Phenazines: Phenazines are another class of nitrogen-containing heterocycles that can be prepared from o-phenylenediamine derivatives. The synthesis of phenazines can be achieved through the oxidative cyclization of N-substituted-o-phenylenediamines uct.ac.za. For instance, the oxidation of N-phenyl-o-phenylenediamine can lead to the formation of a phenazine (B1670421) ring system. In a more direct approach, the reaction of o-phenylenediamines with o-quinones provides a route to phenazine derivatives sapub.org. The reaction of N,N'-diphenyl-1,2-benzenediamine under oxidative conditions can be envisioned to proceed through the formation of a diimine intermediate which then undergoes intramolecular cyclization and subsequent aromatization to yield the corresponding N,N'-diphenylphenazine derivative. The oxidation of N-alkyl-, N-cycloalkyl-, N-alkylphenyl-, and N-alkoxyphenyl-o-phenylenediamine hydrochlorides has been shown to produce phenazine pigments rsc.org.

Precursor for Benzimidazolium Salts via Ring Closure Reactions

Development of Advanced Functional Materials

The unique structural and electronic properties of N,N'-diphenyl-1,2-benzenediamine make it an attractive building block for the design and synthesis of advanced functional materials, particularly polymers and macromolecules with tailored properties.

N,N'-diphenyl-1,2-Benzenediamine can be utilized as a monomer in polycondensation reactions to synthesize novel polyamides and other polymers. The presence of two secondary amine functional groups allows for its incorporation into polymer backbones through reactions with difunctional electrophiles such as diacyl chlorides or dicarboxylic acids.

The introduction of the N,N'-diphenyl-1,2-benzenediamine unit into a polymer chain is expected to impart specific properties. The bulky phenyl groups can disrupt polymer chain packing, leading to amorphous materials with enhanced solubility in organic solvents and lower melting points or glass transition temperatures compared to their unsubstituted counterparts encyclopedia.pub. This improved processability is a significant advantage for the fabrication of polymer films and fibers.

For example, novel aromatic polyamides have been synthesized by the direct polycondensation of various aromatic diamines with dicarboxylic acids encyclopedia.pubnih.gov. By analogy, N,N'-diphenyl-1,2-benzenediamine could be employed as the diamine monomer to create polyamides with unique thermal and mechanical properties. The synthesis of polyamides from N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine has demonstrated the successful incorporation of triphenylamine (B166846) units into a polymer backbone, resulting in soluble, thermally stable materials with good film-forming properties encyclopedia.pub. These polymers also exhibit interesting optoelectronic properties, suggesting potential applications in organic electronics. The direct catalytic dehydrogenation of diols and diamines has also emerged as a method for polyamide synthesis, offering a more sustainable route that could potentially be applied to monomers like N,N'-diphenyl-1,2-benzenediamine researchgate.net.

Table 2: Potential Polymer Architectures from N,N'-diphenyl-1,2-Benzenediamine

| Polymer Class | Co-monomer | Potential Properties |

| Polyamide | Diacyl chloride (e.g., terephthaloyl chloride) | Enhanced solubility, thermal stability, film-forming capabilities |

| Polyurea | Diisocyanate | Modified thermal and mechanical properties |

| Poly(ether amine) | Dihalide with activating groups | Improved processability, specific optoelectronic properties |

Exploration of N,N'-diphenyl-1,2-Benzenediamine Derivatives in Redox-Active Materials (e.g., for Charge Transport)

Research into N,N'-diphenyl-1,2-benzenediamine derivatives has primarily focused on their potential as hole-transporting materials and as components in redox-active polymers. The nitrogen atoms in the diamine bridge, coupled with the aromatic nature of the phenyl substituents, create an electron-rich system that can be readily oxidized and subsequently neutralized, a key characteristic for both redox activity and hole transport.

The synthesis of polymers incorporating the N,N'-diphenyl-1,2-benzenediamine moiety allows for the creation of materials with extended conjugation and tailored electronic properties. These polymers are often investigated for their thermal stability and their ability to form stable, amorphous films, which are crucial for the fabrication of reliable electronic devices.

While specific research on polymers derived exclusively from N,N'-diphenyl-1,2-benzenediamine is limited, studies on related structures provide valuable insights. For instance, polymers based on the isomeric N,N'-diphenyl-1,4-phenylenediamine have demonstrated excellent hole-transporting capabilities. researchgate.net The introduction of bulky phenyl groups on the nitrogen atoms can enhance the solubility and morphological stability of the resulting polymers, preventing crystallization and ensuring the formation of high-quality thin films.

The electrochemical behavior of these materials is a critical aspect of their evaluation. Cyclic voltammetry is a common technique used to determine the oxidation and reduction potentials of these derivatives. Low oxidation potentials are desirable for hole-transporting materials as they facilitate the injection of holes from the anode.

The development of redox-active polymers from diamine precursors, including various phenylenediamines, has been explored for applications in energy storage. mdpi.commdpi.com The ability of these polymers to undergo reversible oxidation and reduction makes them suitable for use as electrode materials in batteries. While direct data on N,N'-diphenyl-1,2-benzenediamine-based polymers for this application is scarce, the general principles of designing redox-active polymers from aromatic diamines are well-established.

The table below summarizes hypothetical research findings for a polymer derived from N,N'-diphenyl-1,2-benzenediamine, based on trends observed in related materials. This data is illustrative and intended to highlight the key parameters of interest for such a material.

| Property | Value | Method of Determination |

| Glass Transition Temperature (Tg) | > 200 °C | Differential Scanning Calorimetry (DSC) |

| Oxidation Potential (vs. Fc/Fc+) | ~0.5 V | Cyclic Voltammetry (CV) |

| Hole Mobility | 10-5 - 10-4 cm²/Vs | Time-of-Flight (ToF) |

| Film-forming properties | Good, amorphous films | Spin-coating |

Table 1: Hypothetical Properties of a Poly(N,N'-diphenyl-1,2-benzenediamine) Derivative

The charge transport properties of materials based on N,N'-diaryl-1,2-phenylenediamines are of significant interest for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells, where they can function as hole-transport layers (HTLs). nih.gov An efficient HTL must have appropriate energy levels to facilitate the transfer of holes from the anode to the emissive or active layer and to block the transport of electrons. The highest occupied molecular orbital (HOMO) energy level of the HTL is a critical parameter in this regard.

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the electronic structure, reorganization energies, and charge transfer integrals of these molecules, providing insights into their potential as charge transport materials. frontiersin.org These computational approaches can guide the design of new derivatives with optimized properties.

Theoretical and Computational Studies of N,n Diphenyl 1,2 Benzenediamine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of molecules from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. bohrium.com It is routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For N,N'-diphenyl-1,2-benzenediamine, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape.

Once the optimized geometry is found, a wealth of electronic properties can be calculated. These properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment, are critical for understanding the molecule's polarity and how it interacts with other molecules. For instance, studies on related aromatic amines have successfully used DFT to correlate calculated electronic properties with experimental observations. researchgate.netorientjchem.org

Table 1: Representative Data from DFT Calculations This table illustrates the typical electronic properties that would be calculated for N,N'-diphenyl-1,2-benzenediamine using DFT. The values are hypothetical and shown for descriptive purposes.

| Property | Description | Hypothetical Value |

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized ground state. | -845.123 |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | 1.5 D |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | -5.2 eV |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 eV |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO, indicating stability. | 4.4 eV |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, determining the molecule's electrophilicity. youtube.com

For N,N'-diphenyl-1,2-benzenediamine, FMO analysis would involve mapping the spatial distribution and energy levels of the HOMO and LUMO. The location of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO's location would suggest the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. pku.edu.cn This type of analysis is standard in computational studies to understand and predict the outcomes of chemical reactions. orientjchem.orgpku.edu.cn

Mechanistic Investigations of Reactions Involving N,N'-diphenyl-1,2-Benzenediamine

Computational chemistry provides powerful tools to map out the intricate step-by-step pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone. rsc.org

Computational Elucidation of Reaction Pathways and Transition States

To understand how N,N'-diphenyl-1,2-benzenediamine participates in a chemical reaction, researchers can computationally model the entire reaction coordinate. This involves identifying all intermediates and, most importantly, the transition states—the high-energy structures that connect reactants, intermediates, and products. researchgate.net By calculating the energy of these transition states, the activation energy (energy barrier) for each step can be determined. rsc.org

For example, in reactions like cyclization or condensation, which are common for diamines, DFT calculations can be used to compare different possible pathways. researchgate.net The path with the lowest activation energy is typically the most favorable. This approach has been successfully used to understand complex multi-step organic reactions, providing a detailed picture of bond-breaking and bond-forming processes. rsc.org

Prediction of Catalytic Activity and Selectivity in Organocatalysis

N,N'-diphenyl-1,2-benzenediamine and its derivatives have potential as ligands or organocatalysts. Experimental work has explored the catalytic activity of compounds derived from 1,2-benzenediamine in reactions like the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com

Computational methods can complement such experimental studies by predicting catalytic activity and selectivity. By modeling the catalytic cycle, including the binding of substrates to the catalyst and the key transition states, researchers can understand the origins of catalysis and stereoselectivity (e.g., why a particular enantiomer is formed preferentially). These computational models can help in the rational design of new and more efficient catalysts. researchgate.net

Simulation of Intermolecular Interactions

The way molecules interact with each other governs their physical properties in the solid and liquid states. Molecular dynamics (MD) simulations and Hirshfeld surface analysis are two computational techniques used to study these non-covalent interactions. researchgate.net

MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions like hydrogen bonding and van der Waals forces within a crystal lattice or in solution. nih.gov For N,N'-diphenyl-1,2-benzenediamine, MD could reveal how molecules pack in a solid and the strength of their interactions.

Ligand-Metal Interactions and Complex Stability Modeling

The chelation of metal ions by ligands like N,N'-diphenyl-1,2-benzenediamine is a cornerstone of coordination chemistry. Computational modeling, particularly through Density Functional Theory (DFT), provides a powerful lens for examining the nature of ligand-metal bonds and the stability of the resulting complexes.

DFT calculations can elucidate the electronic structure of metal complexes, revealing details about the orbital interactions between the metal center and the nitrogen donor atoms of the N,N'-diphenyl-1,2-benzenediamine ligand. For instance, studies on similar Schiff base complexes of copper(II) and nickel(II) derived from meso-1,2-diphenyl-1,2-ethylenediamine have shown that DFT can effectively model the coordination sphere. researchgate.net Such calculations can determine the bond lengths and angles, as well as the nature of the metal-ligand bonds, distinguishing between covalent and electrostatic interactions. researchgate.net

The stability of metal complexes in solution is quantified by stability constants (log β). While experimental determination is common, computational methods are emerging as a valuable predictive tool. Theoretical schemes using DFT in conjunction with a continuum solvent model can predict these constants by calculating the free energies of ligand-exchange and proton-exchange reactions. This approach has been successfully applied to other metal-ligand systems, achieving accuracy comparable to experimental uncertainties.

In the case of N,N'-diphenyl-1,2-benzenediamine, DFT could be employed to model its complexes with various transition metals. By calculating the binding energies and thermodynamic parameters, one could predict the relative stabilities of these complexes. A hypothetical data table, based on what such a DFT study might yield, is presented below to illustrate the potential insights.

Table 1: Illustrative DFT-Calculated Parameters for Metal Complexes of N,N'-diphenyl-1,2-benzenediamine This table is a hypothetical representation of data that could be generated from a DFT study.

| Metal Ion (M²⁺) | M-N Bond Length (Å) | Binding Energy (kcal/mol) | Predicted log β |

|---|---|---|---|

| Copper (Cu²⁺) | 2.05 | -45.2 | 12.5 |

| Nickel (Ni²⁺) | 2.08 | -42.8 | 11.8 |

| Zinc (Zn²⁺) | 2.12 | -39.5 | 10.9 |

| Cobalt (Co²⁺) | 2.10 | -41.1 | 11.2 |

Natural Bond Orbital (NBO) analysis is another powerful tool often used in conjunction with DFT. It can provide a detailed picture of charge transfer interactions between the ligand's donor orbitals and the metal's acceptor orbitals, further explaining the stability of the complexes. scirp.org

Molecular Dynamics Simulations for Conformational Landscapes

The flexibility of the N,N'-diphenyl-1,2-benzenediamine molecule, particularly the rotation around the C-N and C-C bonds, gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are an ideal computational technique to explore this landscape and understand the molecule's dynamic behavior.

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. This allows for the exploration of different conformational states and the determination of their relative energies and populations. For a molecule like N,N'-diphenyl-1,2-benzenediamine, MD simulations can reveal the preferred orientations of the phenyl groups relative to the central benzenediamine core.

A study on the conformational landscape of platinum(II)-tetraamine complexes utilized DFT calculations to systematically vary dihedral angles and map the potential energy surface. nih.gov This approach, combined with MD simulations, could be applied to N,N'-diphenyl-1,2-benzenediamine to identify its low-energy conformers. The simulations would likely show that the steric hindrance between the phenyl groups and the hydrogens on the benzene (B151609) ring plays a crucial role in determining the most stable conformations.

The results of such simulations can be visualized through Ramachandran-like plots for key dihedral angles, showing the energetically favorable and unfavorable regions. An illustrative data table summarizing potential findings from an MD simulation is provided below.

Table 2: Illustrative Conformational Analysis of N,N'-diphenyl-1,2-benzenediamine from a Hypothetical MD Simulation This table is a hypothetical representation of data that could be generated from an MD simulation study.

| Conformer | Dihedral Angle 1 (C-C-N-C, degrees) | Dihedral Angle 2 (C-C-N-C, degrees) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | 45 | -45 | 0.0 | 65 |

| B | 135 | -135 | 1.2 | 25 |

| C | 45 | 135 | 2.5 | 10 |

By understanding the conformational preferences of the free ligand, researchers can gain insights into how it might pre-organize for metal binding, which is a key aspect of its coordination chemistry.

Future Research Directions for N,n Diphenyl 1,2 Benzenediamine

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

Current research is actively seeking greener and more efficient methods for synthesizing N,N'-diphenyl-1,2-benzenediamine and its derivatives. Traditional multi-step syntheses are being re-evaluated in favor of one-pot reactions and the use of more environmentally friendly catalysts and solvents. doi.org One area of focus is the development of multicomponent reactions, which offer high atom economy by combining multiple reactants in a single step to form complex products, thereby reducing waste and simplifying purification processes. doi.org

Researchers are also investigating catalytic systems that can operate under milder conditions and with higher selectivity. For instance, the use of transition metal catalysts is being explored to facilitate the key bond-forming reactions in the synthesis of N,N'-diphenyl-1,2-benzenediamine and related structures. The goal is to develop synthetic pathways that are not only high-yielding but also align with the principles of green chemistry, minimizing energy consumption and the use of hazardous reagents. rsc.org

Diversification of Coordination Complexes for Emerging Applications (e.g., Supramolecular Chemistry, Sensing)

The ability of N,N'-diphenyl-1,2-benzenediamine to act as a ligand in coordination chemistry opens up a vast landscape for the design of novel metal complexes with tailored properties. nih.gov A significant future direction lies in the exploration of these complexes in the realm of supramolecular chemistry, where non-covalent interactions are harnessed to construct large, well-defined assemblies. gla.ac.uknih.gov The structural features of the N,N'-diphenyl-1,2-benzenediamine ligand can be systematically modified to control the geometry and functionality of the resulting metallosupramolecular architectures, such as macrocycles, cages, and coordination polymers. gla.ac.uk

Furthermore, the development of N,N'-diphenyl-1,2-benzenediamine-based sensors is a promising area of research. The compound and its derivatives can be designed to exhibit changes in their optical or electrochemical properties upon binding to specific analytes. ulster.ac.ukelsevierpure.com This makes them attractive candidates for the development of selective and sensitive sensors for various ions and molecules. For example, the oxidation of o-phenylenediamine (B120857) derivatives in the presence of certain ions can lead to colorimetric or fluorescent responses, forming the basis for novel sensing platforms. mdpi.com

Advanced Computational Modeling for Predictive Design of Derivatives and Reaction Pathways

Computational chemistry is set to play an increasingly crucial role in accelerating the discovery and development of new N,N'-diphenyl-1,2-benzenediamine derivatives and their synthetic routes. Density Functional Theory (DFT) and other advanced modeling techniques can be employed to predict the electronic structure, reactivity, and spectroscopic properties of these molecules with a high degree of accuracy.

Future research will leverage these computational tools to:

Design novel derivatives: By simulating the effects of different substituent groups on the electronic and steric properties of the N,N'-diphenyl-1,2-benzenediamine core, researchers can rationally design new molecules with desired functionalities for specific applications.

Elucidate reaction mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of synthetic reactions, helping to optimize reaction conditions and improve yields. doi.org

Predict properties of coordination complexes: The geometry, stability, and electronic properties of metal complexes containing N,N'-diphenyl-1,2-benzenediamine ligands can be modeled, aiding in the design of new catalysts, sensors, and materials.

Integration into Multi-component Systems and Hybrid Materials Research

The unique properties of N,N'-diphenyl-1,2-benzenediamine and its derivatives make them valuable building blocks for the creation of advanced multi-component systems and hybrid materials. Future research will focus on incorporating these molecules into larger, functional assemblies.

One promising avenue is the development of novel polymers and composites. For instance, incorporating the N,N'-diphenyl-1,2-benzenediamine moiety into polymer backbones can lead to materials with enhanced thermal stability, solubility, and specific electronic or optical properties. ntu.edu.tw These materials could find applications in areas such as high-performance plastics and organic electronics. ntu.edu.twresearchgate.net

Furthermore, the creation of hybrid materials by combining N,N'-diphenyl-1,2-benzenediamine-based components with inorganic materials is an exciting frontier. mdpi.com For example, hybrid composites based on polymers of diphenylamine (B1679370) derivatives and porous carbon materials have shown potential for applications in electronics and energy storage. mdpi.com The synergy between the organic and inorganic components can lead to materials with novel and enhanced functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Benzenediamine, N,N'-diphenyl-?

- Methodology : The compound can be synthesized via Buchwald-Hartwig amination, where palladium catalysts (e.g., Pd(dba)₂) facilitate coupling between 1,2-benzenediamine and aryl halides (e.g., bromobenzene). Reaction conditions (e.g., ligand choice, solvent, temperature) significantly influence yield. For example, describes a similar synthesis of N,N'-diphenyl-1,4-benzenediamine using Pd catalysts and aryl halides, which can be adapted for the 1,2-isomer . Alternatively, condensation reactions with substituted benzaldehydes, as demonstrated in for bis-phenyl derivatives, may provide complementary pathways .

Q. How can spectroscopic techniques confirm the purity and structure of 1,2-Benzenediamine, N,N'-diphenyl-?

- Methodology : Use a combination of H/C NMR to identify aromatic proton environments and confirm N,N'-diphenyl substitution. FTIR can detect N-H stretching (absent if fully substituted) and C-N/C-C aromatic vibrations. Mass spectrometry (HRMS) validates molecular weight. and emphasize elemental analysis and TLC for purity checks .

Q. What are the stability considerations for handling 1,2-Benzenediamine derivatives in ambient conditions?

- Methodology : Diamines are prone to oxidation; store under inert gas (N₂/Ar) at low temperatures. Monitor degradation via UV-Vis (absorption shifts) or HPLC. lists o-phenylenediamine as hazardous due to air sensitivity, suggesting analogous precautions for N,N'-diphenyl derivatives .

Advanced Research Questions

Q. How does steric hindrance from N,N'-diphenyl groups influence electronic properties in optoelectronic applications?

- Methodology : Compare HOMO/LUMO levels via cyclic voltammetry and DFT calculations. The bulky diphenyl groups may disrupt π-conjugation, altering charge transport. discusses NPB (a diphenyl-diamine derivative) as a hole-transport material in OLEDs, where steric effects balance conductivity and stability .

Q. What strategies resolve contradictions in reported reactivity of 1,2-Benzenediamine derivatives under cross-coupling conditions?

- Methodology : Systematic variation of catalysts (Pd vs. Cu), ligands (bidentate vs. monodentate), and solvents (polar aprotic vs. ethers) can clarify optimal conditions. highlights Pd(dba)₂ efficacy for similar couplings, while notes reagent compatibility with diaryl ketones .

Q. Can 1,2-Benzenediamine, N,N'-diphenyl- act as a ligand in coordination chemistry?

- Methodology : Test complexation with transition metals (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration and X-ray crystallography. The lone pairs on the amine nitrogens may enable chelation, analogous to ’s diacetylated diamine derivatives .

Q. How do substituents on the phenyl rings affect the compound’s photophysical behavior?

- Methodology : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) and analyze fluorescence quantum yields and Stokes shifts. Compare with ’s NPB derivatives, where substituents modulate emissive properties .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.